N-(pyridin-3-ylmethyl)ethanamine
Overview
Description
“N-(pyridin-3-ylmethyl)ethanamine” is an organic compound that is used as a reagent in organic synthesis . It is particularly used in the synthesis of bis-nicotine derivatives which act as inhibitors of cholinesterases and β-amyloid aggregation .
Molecular Structure Analysis
The molecular formula of “N-(pyridin-3-ylmethyl)ethanamine” is C8H12N2 . The InChI string representation of its structure is InChI=1S/C8H12N2/c1-2-9-6-8-4-3-5-10-7-8/h3-5,7,9H,2,6H2,1H3
.
Physical And Chemical Properties Analysis
“N-(pyridin-3-ylmethyl)ethanamine” is a clear yellow oily matter . It is soluble in chloroform and methanol . It has a boiling point of 217.5±15.0°C at 760 mmHg and a density of 0.967 g/cm3 .
Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)amides
N-(Pyridin-2-yl)amides: are synthesized from α-bromoketones and 2-aminopyridines, which are key intermediates in pharmaceuticals due to their significant biological and therapeutic value. The synthesis involves C–C bond cleavage promoted by I2 and TBHP in toluene under mild, metal-free conditions .
Formation of 3-Bromoimidazo[1,2-a]pyridines
This compound is used to form 3-bromoimidazo[1,2-a]pyridines via one-pot tandem cyclization/bromination. These structures are valuable in medicinal chemistry for their versatility and can be further transformed into other pharmacologically relevant skeletons .
Chemical Synthesis
In chemical synthesis, “N-Ethyl-N-(3-pyridylmethyl)amine” serves as a building block for various organic compounds. It’s used in reactions that require a pyridine derivative with an ethylamine substituent, which is a common moiety in many drugs and agrochemicals .
Chromatography
The compound’s derivatives are utilized in chromatography as a stationary phase modifier to separate complex mixtures. Its unique interaction with various analytes helps in the purification and analysis of substances in material science and analytical chemistry .
Drug Discovery
“N-Ethyl-N-(3-pyridylmethyl)amine” is involved in drug discovery, particularly in the synthesis of lead compounds. Its pyridine ring makes it a good candidate for creating molecules that can interact with biological targets, such as enzymes or receptors .
Material Science
In material science, this compound is used to modify the surface properties of materials. Its amine group can react with various substrates, providing a way to functionalize surfaces for specific applications, such as sensors or catalysts .
Mechanism of Action
Target of Action
N-(pyridin-3-ylmethyl)ethanamine, also known as N-Ethyl-N-(3-pyridylmethyl)amine, primarily targets the Neuronal acetylcholine receptor alpha-4 (CHRNA4) . This receptor is a type of nicotinic acetylcholine receptor, which is a neurotransmitter receptor .
Mode of Action
It is known that after binding acetylcholine, the achr responds by an extensive change in conformation that affects all subunits and leads to the opening of an ion-conducting channel across the plasma membrane permeable to sodium ions .
Biochemical Pathways
Given its target, it likely influences pathways involvingneurotransmission and ion channel regulation .
Pharmacokinetics
It’s known that the compound is slightly soluble in chloroform and methanol
Result of Action
Given its target, it likely influencesneuronal activity and could potentially affect conditions related to neurotransmission .
Action Environment
The action, efficacy, and stability of N-(pyridin-3-ylmethyl)ethanamine can be influenced by various environmental factors. For instance, its storage temperature should be under inert gas (nitrogen or Argon) at 2–8 °C . More research is needed to fully understand how environmental factors influence this compound’s action.
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-9-6-8-4-3-5-10-7-8/h3-5,7,9H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGROJTFSHJVVSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405876 | |
Record name | N-(pyridin-3-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)ethanamine | |
CAS RN |
3000-75-7 | |
Record name | N-Ethyl-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3000-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(pyridin-3-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl[(pyridin-3-yl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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